![molecular formula C11H10F2O3 B1462292 Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate CAS No. 1019127-48-0](/img/structure/B1462292.png)
Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate
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Overview
Description
“Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate” is a chemical compound with the molecular formula C11H10F2O3 . It has a molecular weight of 228.19 . The IUPAC name for this compound is methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]acrylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10F2O3/c1-6(11(15)16-2)10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,1H2,2H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Pyridopyrimidine Derivatives
This compound serves as a precursor in the synthesis of various pyridopyrimidine derivatives , which are of significant interest due to their therapeutic potential. The pyridopyrimidine moiety is present in several relevant drugs and has been studied for the development of new therapies .
Development of Breast Cancer Therapeutics
The structure of Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate is similar to compounds used in the synthesis of drugs like palbociclib , which is a medication developed for the treatment of breast cancer .
Anti-Inflammatory Applications
Compounds structurally related to Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate have been explored for their potential activity against inflammatory diseases such as rheumatoid arthritis .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
methyl 2-[(3,4-difluorophenyl)-hydroxymethyl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-6(11(15)16-2)10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISCTUFLCNKUOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC(=C(C=C1)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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